molecular formula C13H16F3N3O B2464606 4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide CAS No. 2415518-21-5

4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide

Cat. No.: B2464606
CAS No.: 2415518-21-5
M. Wt: 287.286
InChI Key: AZSOSQRODQYXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,4,4-trifluorobutyric acid with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

For large-scale industrial production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine and azetidine rings may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide is unique due to its combination of a trifluoromethyl group, pyridine ring, and azetidine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,4,4-trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-18(12(20)5-6-13(14,15)16)10-8-19(9-10)11-4-2-3-7-17-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSOSQRODQYXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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